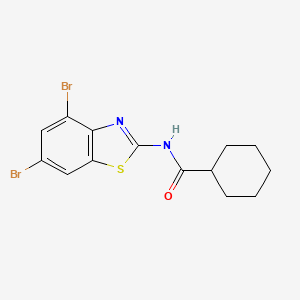![molecular formula C22H14BrN3O4 B6060332 2-[2-(5-bromo-2-hydroxyphenyl)vinyl]-3-(4-nitrophenyl)-4(3H)-quinazolinone](/img/structure/B6060332.png)
2-[2-(5-bromo-2-hydroxyphenyl)vinyl]-3-(4-nitrophenyl)-4(3H)-quinazolinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[2-(5-bromo-2-hydroxyphenyl)vinyl]-3-(4-nitrophenyl)-4(3H)-quinazolinone, also known as BNQ, is a chemical compound that belongs to the quinazolinone family. It has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and material science.
Wissenschaftliche Forschungsanwendungen
2-[2-(5-bromo-2-hydroxyphenyl)vinyl]-3-(4-nitrophenyl)-4(3H)-quinazolinone has been extensively studied for its potential applications in medicinal chemistry and biochemistry. It has been reported to exhibit anticancer, antimicrobial, antifungal, and antiviral activities. 2-[2-(5-bromo-2-hydroxyphenyl)vinyl]-3-(4-nitrophenyl)-4(3H)-quinazolinone has also been shown to inhibit the activity of tyrosine kinases, which are involved in the regulation of cell growth and differentiation. Furthermore, 2-[2-(5-bromo-2-hydroxyphenyl)vinyl]-3-(4-nitrophenyl)-4(3H)-quinazolinone has been investigated for its potential use as a fluorescent probe for detecting metal ions in biological systems.
Wirkmechanismus
The mechanism of action of 2-[2-(5-bromo-2-hydroxyphenyl)vinyl]-3-(4-nitrophenyl)-4(3H)-quinazolinone is not fully understood, but it is believed to involve the inhibition of tyrosine kinases. Tyrosine kinases are enzymes that transfer phosphate groups from ATP to tyrosine residues on proteins, which can activate or deactivate signaling pathways in cells. By inhibiting the activity of tyrosine kinases, 2-[2-(5-bromo-2-hydroxyphenyl)vinyl]-3-(4-nitrophenyl)-4(3H)-quinazolinone may disrupt the signaling pathways involved in cell growth and differentiation, leading to the observed biological effects.
Biochemical and Physiological Effects
2-[2-(5-bromo-2-hydroxyphenyl)vinyl]-3-(4-nitrophenyl)-4(3H)-quinazolinone has been shown to exhibit a range of biochemical and physiological effects, including inhibition of cell proliferation, induction of apoptosis, and disruption of mitochondrial function. It has also been reported to exhibit antibacterial and antifungal activities, suggesting potential applications in the treatment of infectious diseases. However, further studies are needed to fully elucidate the biochemical and physiological effects of 2-[2-(5-bromo-2-hydroxyphenyl)vinyl]-3-(4-nitrophenyl)-4(3H)-quinazolinone.
Vorteile Und Einschränkungen Für Laborexperimente
2-[2-(5-bromo-2-hydroxyphenyl)vinyl]-3-(4-nitrophenyl)-4(3H)-quinazolinone has several advantages for lab experiments, including its high potency and selectivity for tyrosine kinases. It is also relatively easy to synthesize and can be obtained in large quantities. However, 2-[2-(5-bromo-2-hydroxyphenyl)vinyl]-3-(4-nitrophenyl)-4(3H)-quinazolinone has some limitations, including its poor solubility in water and low bioavailability. Furthermore, the mechanism of action of 2-[2-(5-bromo-2-hydroxyphenyl)vinyl]-3-(4-nitrophenyl)-4(3H)-quinazolinone is not fully understood, which can make it difficult to interpret the results of experiments.
Zukünftige Richtungen
There are several future directions for the study of 2-[2-(5-bromo-2-hydroxyphenyl)vinyl]-3-(4-nitrophenyl)-4(3H)-quinazolinone. One potential application is in the development of novel anticancer drugs that target tyrosine kinases. Another area of research is the use of 2-[2-(5-bromo-2-hydroxyphenyl)vinyl]-3-(4-nitrophenyl)-4(3H)-quinazolinone as a fluorescent probe for detecting metal ions in biological systems. Further studies are also needed to fully elucidate the biochemical and physiological effects of 2-[2-(5-bromo-2-hydroxyphenyl)vinyl]-3-(4-nitrophenyl)-4(3H)-quinazolinone and to optimize its synthesis and formulation for use in various applications.
Conclusion
In conclusion, 2-[2-(5-bromo-2-hydroxyphenyl)vinyl]-3-(4-nitrophenyl)-4(3H)-quinazolinone is a promising chemical compound that has been extensively studied for its potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further studies are needed to fully understand the potential of 2-[2-(5-bromo-2-hydroxyphenyl)vinyl]-3-(4-nitrophenyl)-4(3H)-quinazolinone and to develop it into a useful tool for scientific research and medical applications.
Synthesemethoden
The synthesis of 2-[2-(5-bromo-2-hydroxyphenyl)vinyl]-3-(4-nitrophenyl)-4(3H)-quinazolinone involves the condensation of 5-bromo-2-hydroxybenzaldehyde and 4-nitroaniline, followed by cyclization with anthranilic acid. The reaction is carried out in the presence of a catalyst such as acetic anhydride or sulfuric acid. The yield of 2-[2-(5-bromo-2-hydroxyphenyl)vinyl]-3-(4-nitrophenyl)-4(3H)-quinazolinone can be improved by optimizing the reaction conditions, such as temperature, solvent, and reaction time.
Eigenschaften
IUPAC Name |
2-[(E)-2-(5-bromo-2-hydroxyphenyl)ethenyl]-3-(4-nitrophenyl)quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14BrN3O4/c23-15-6-11-20(27)14(13-15)5-12-21-24-19-4-2-1-3-18(19)22(28)25(21)16-7-9-17(10-8-16)26(29)30/h1-13,27H/b12-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBEISTIIFNDFMA-LFYBBSHMSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C(=N2)C=CC3=C(C=CC(=C3)Br)O)C4=CC=C(C=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=O)N(C(=N2)/C=C/C3=C(C=CC(=C3)Br)O)C4=CC=C(C=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14BrN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(E)-2-(5-bromo-2-hydroxyphenyl)ethenyl]-3-(4-nitrophenyl)quinazolin-4(3H)-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-{1-[2-(3-chlorophenyl)ethyl]-5-oxo-3-pyrrolidinyl}-2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B6060253.png)
amine hydrochloride](/img/structure/B6060261.png)
![N-[1-(2-fluorophenyl)-4-piperidinyl]-1-(2-methoxyethyl)-6-oxo-3-piperidinecarboxamide](/img/structure/B6060272.png)

![4-{[{[1-butyl-2-(cyclohexylsulfonyl)-1H-imidazol-5-yl]methyl}(methyl)amino]methyl}-1-ethyl-2-pyrrolidinone](/img/structure/B6060292.png)
![N-(4-{[(3-fluorophenyl)amino]sulfonyl}phenyl)-4-nitrobenzamide](/img/structure/B6060302.png)

![N-[1-(1,3,5-trimethyl-1H-pyrazol-4-yl)ethyl]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B6060318.png)
![4-{4-[(4-chlorophenyl)acetyl]-1-piperazinyl}-6-(1-piperidinyl)pyrimidine](/img/structure/B6060324.png)
![3-(2-chlorophenyl)-N-methyl-N-[(4-methyl-1H-imidazol-2-yl)methyl]-3-phenylpropanamide](/img/structure/B6060328.png)
![4-{[7-(2-cyclohexylethyl)-2,7-diazaspiro[4.5]dec-2-yl]carbonyl}-N-methyl-2-pyridinamine](/img/structure/B6060340.png)
![N-[2-(3,4-dihydro-2(1H)-isoquinolinyl)ethyl]-5-(2-furyl)-7-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B6060343.png)
![3-(4-chlorophenyl)-4-(2-ethoxyphenyl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6060345.png)
